Cas no 55846-67-8 (1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-)

1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- 化学的及び物理的性質
名前と識別子
-
- 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-
- 1,3-Dicyclohexyl-1,3-propanedione
- 1,3-dicyclohexylpropane-1,3-dione
- AB89829
- HIMLFYUFZYQSDE-UHFFFAOYSA-N
- CS-0105665
- DB-146985
- 55846-67-8
- G86195
- SCHEMBL599277
- 1,3-Propanedione, 1,3-dicyclohexyl-
-
- MDL: MFCD30529693
- インチ: InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2
- InChIKey: HIMLFYUFZYQSDE-UHFFFAOYSA-N
計算された属性
- 精确分子量: 236.177630004Da
- 同位素质量: 236.177630004Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 34.1Ų
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1176305-1g |
1,3-Dicyclohexylpropane-1,3-dione |
55846-67-8 | 95% | 1g |
¥3998.00 | 2024-05-08 | |
Advanced ChemBlocks | P37421-1G |
1,3-Dicyclohexyl-1,3-propanedione |
55846-67-8 | 95% | 1G |
$435 | 2023-09-15 |
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-に関する追加情報
Introduction to 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- (CAS No. 55846-67-8)
1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-, identified by the Chemical Abstracts Service Number (CAS No.) 55846-67-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This dimeric ketyl derivative is characterized by its unique structural framework, consisting of two cyclohexyl groups attached to a central acetylacetone backbone. The compound’s molecular structure imparts distinct electronic and steric properties, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The synthesis of 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- involves a carefully controlled condensation reaction between cyclohexanone and an aldehyde precursor. The dicyclohexyl substitution at the reactive sites enhances the stability of the intermediate while maintaining reactivity in subsequent transformations. This makes the compound particularly useful in multi-step synthetic pathways where high selectivity and minimal side reactions are critical.
In recent years, advancements in biochemical methodologies have highlighted the utility of 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- as a building block in the development of novel therapeutic agents. Its ability to undergo facile functionalization allows for the creation of complex molecular architectures with tailored biological activities. For instance, researchers have explored its incorporation into heterocyclic systems to develop inhibitors targeting specific enzymatic pathways relevant to metabolic disorders and inflammatory conditions.
One of the most compelling aspects of 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- is its role in polymer chemistry. The compound’s ketyl structure enables it to participate in radical polymerization reactions, leading to the formation of high-molecular-weight polymers with unique mechanical and thermal properties. These polymers are being investigated for applications in advanced materials science, including biodegradable plastics and high-performance coatings.
Recent studies have also demonstrated the potential of 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- in photodynamic therapy (PDT). When combined with photosensitizing agents, the compound can generate reactive oxygen species upon exposure to light, leading to targeted cell destruction. This approach has shown promise in preclinical trials for treating certain types of cancer and infectious diseases. The cyclohexyl groups provide steric hindrance that can modulate the compound’s photophysical properties, enhancing its efficacy as a photosensitizer.
The pharmaceutical industry has been particularly interested in exploring 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- as a scaffold for drug discovery. Its structural features allow for modifications that can optimize pharmacokinetic profiles and improve target binding affinity. For example, derivatization at the dicyclohexyl positions can introduce polar or hydrophobic groups that fine-tune solubility and membrane permeability. Such modifications are crucial for developing orally bioavailable drugs with enhanced therapeutic efficacy.
From an industrial perspective, the production of 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- has been optimized for scalability while maintaining high purity standards. Continuous flow chemistry techniques have been employed to improve yield and reduce waste generation. These sustainable practices align with global efforts to promote green chemistry principles in pharmaceutical manufacturing.
The safety profile of 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- is another critical consideration. While not classified as a hazardous material under standard regulatory frameworks, proper handling protocols must be followed to ensure worker safety during synthesis and application. Personal protective equipment (PPE) such as gloves and lab coats is recommended when handling this compound due to its potential irritant properties.
Future research directions for 1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL- include exploring its role in nanotechnology applications. The compound’s ability to form stable radicals makes it a candidate for generating reactive species that can functionalize nanoparticles used in drug delivery systems or diagnostic tools. By integrating this ketyl derivative into nanoscale architectures,scientists aim to develop next-generation theranostic platforms capable of simultaneous imaging and therapy.
In conclusion,1,3-PROPANEDIONE, 1,3-DICYCLOHEXYL-(CAS No. 55846-67-8) represents a multifaceted compound with broad applications across chemical biology、pharmaceuticals、and materials science。 Its unique structural features enable diverse functionalizations,making it a valuable tool for researchers seeking innovative solutions in drug development、polymer engineering,and nanotechnology。 As scientific understanding evolves,the potential uses of this compound are likely to expand,further solidifying its importance as a key intermediate in modern chemical research。
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